molecular formula C7H7BrN2OS B15060572 1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone

1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone

Cat. No.: B15060572
M. Wt: 247.11 g/mol
InChI Key: JIMWOWFQNOGGMH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2OS It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a methylthio group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone typically involves the bromination of 2-(methylthio)pyrimidine followed by the introduction of an ethanone group. One common method involves the reaction of 2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent to yield 5-bromo-2-(methylthio)pyrimidine. This intermediate is then reacted with ethanone under controlled conditions to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the ethanone group can undergo reduction to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols derived from the reduction of the ethanone group.

Scientific Research Applications

1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methylthio groups can interact with various molecular targets, influencing the compound’s biological activity. The exact pathways and molecular targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylthio)pyrimidine: Lacks the ethanone group but shares the bromine and methylthio substitutions.

    Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a carboxylate group instead of an ethanone group.

    2-Bromo-1-(pyrimidin-4-yl)ethanone: Similar structure but lacks the methylthio group .

Uniqueness

1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone is unique due to the combination of the bromine, methylthio, and ethanone groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C7H7BrN2OS

Molecular Weight

247.11 g/mol

IUPAC Name

1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C7H7BrN2OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,1-2H3

InChI Key

JIMWOWFQNOGGMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1Br)SC

Origin of Product

United States

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